molecular formula C5H9ClN2O B147302 4-Methyl-5-imidazolemethanol hydrochloride CAS No. 38585-62-5

4-Methyl-5-imidazolemethanol hydrochloride

Cat. No.: B147302
CAS No.: 38585-62-5
M. Wt: 148.59 g/mol
InChI Key: UBHDUFNPQJWPRQ-UHFFFAOYSA-N
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Description

4-Methyl-5-imidazolemethanol hydrochloride is an organic compound with the molecular formula C5H9ClN2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It’s known that this compound was used in the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane , which might suggest its potential role in interacting with certain biochemical pathways.

Mode of Action

It’s known that this compound is used in the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane

Action Environment

It’s worth noting that this compound is hygroscopic , suggesting that moisture in the environment could potentially affect its stability.

Biochemical Analysis

Biochemical Properties

4-Methyl-5-imidazolemethanol hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of tridentate ligands such as 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane . This compound interacts with various enzymes and proteins, facilitating the formation of stable complexes. The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can influence the activity of the enzymes and proteins involved.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable complexes with metal ions and other biomolecules is central to its mechanism of action. These interactions can lead to changes in enzyme activity and gene expression, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, which are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can lead to changes in the production and utilization of metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its potential therapeutic effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. The subcellular localization of this compound can affect its activity and function, influencing cellular processes such as enzyme activity and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-imidazolemethanol hydrochloride typically involves the reaction of α-chloroacetoacetate with formamide, followed by cyclization and subsequent reduction. The reaction conditions include heating the mixture to around 140°C, followed by neutralization and purification steps .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-imidazolemethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

4-Methyl-5-imidazolemethanol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-imidazolemethanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

(5-methyl-1H-imidazol-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4-5(2-8)7-3-6-4;/h3,8H,2H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHDUFNPQJWPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38585-62-5, 91323-13-6
Record name 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:3)
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URL https://commonchemistry.cas.org/detail?cas_rn=91323-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40191906
Record name 4-Methylimidazol-5-ylmethanolhydrochloride
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Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige granules; [Sigma-Aldrich MSDS]
Record name 4-Methyl-5-imidazolemethanol hydrochloride
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CAS No.

38585-62-5
Record name 4-Methylimidazol-5-ylmethanolhydrochloride
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Record name 4-Methylimidazol-5-ylmethanolhydrochloride
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Record name 4-methylimidazol-5-ylmethanolhydrochloride
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Synthesis routes and methods I

Procedure details

A 2 liter flask, fitted with an overhead stirrer and a nitrogen inlet, was charged with 700 ml. of anhydrous ammonia. Calcium (29.0 g., 0.723 m.) was added carefully in portions. t-Butanol (25 ml., 0.266 m.) was added in one portion and 5-methyl-4-imidazolecarboxylic acid ethyl ester (50 g., 0.32 m.) was added in portions over 30 minutes. The blue solution was stirred for 40 minutes and methanol (120 ml.) added dropwise. Ammonium chloride (80.0 g., 1.48 m.) and isopropanol (800 ml.) were added and the ammonia removed. Hydrogen chloride gas was added (pH about 1) and the solids filtered off. The filtrate was concentrated to 100 ml. and acetone (500 ml.) was added. The product was collected and dried to give 4-hydroxymethyl-5-methylimidazole hydrochloride (23.0 g. of 65% pure material; yield 30%).
Quantity
0 (± 1) mol
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reactant
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Calcium
Quantity
29 g
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reactant
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80 g
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reactant
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800 mL
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120 mL
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50 g
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25 mL
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 1.48 g (0.01 mol) of 5-methylimidazole-4-carboxylic acid sodium salt, 2 ml of ~37% formaldehyde solution and 3 ml of 1,4-dioxane was heated at 75°-85° C. for 3 hours. After completion of the reaction, the solvent was stripped off, and the remaining residue was extracted with isopropanol. The isopropanol extract was concentrated to give a viscous oil. This viscous oil was dissolved in absolute ethanol and dry hydrogen chloride gas was passed through the resulting solution to afford 0.93 g of 4-hydroxymethyl-5-methylimidazole hydrochloride, m.p. 241°-244° C. Yield 63%.
Name
5-methylimidazole-4-carboxylic acid sodium salt
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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